(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine
Description
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine is a tertiary amine featuring a cyclopropylethyl group and a 3-(1H-imidazol-1-yl)propyl side chain. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers hydrogen-bonding capabilities and metal-coordination properties, making the compound relevant in medicinal chemistry and catalysis .
Synthetic routes for analogous compounds (e.g., bispidines and imidazole-containing amines) often involve Mannich-type reactions or nucleophilic substitutions. For instance, 3-(1H-imidazol-1-yl)propan-1-amine is a common intermediate, synthesized via condensation of imidazole with 3-bromopropylamine or through reductive amination . The cyclopropylethyl group may be introduced via alkylation of the amine precursor with cyclopropane-containing electrophiles .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-10(11-3-4-11)13-5-2-7-14-8-6-12-9-14/h6,8-11,13H,2-5,7H2,1H3 |
InChI Key |
CVLHUSIINZQPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine typically involves the reaction of cyclopropyl ethylamine with 3-(1H-imidazol-1-yl)propylamine under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction may lead to the formation of amines.
Scientific Research Applications
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of pH-sensitive polymers and other materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The hexyl derivative (logP ~3.8) is more hydrophobic than the cyclopropylethyl analog (logP ~2.1), which may improve membrane permeability but reduce aqueous solubility .
- Electronic Effects : Halogenated analogs (e.g., 2-chloro-6-fluorobenzyl) exhibit enhanced stability in acidic environments due to electron-withdrawing substituents .
- Bioactivity : Benzothiazole derivatives (e.g., C₁₃H₁₃FN₄S) show affinity for aryl hydrocarbon receptors, likely due to π-π interactions with aromatic residues in binding pockets .
Biological Activity
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group and an imidazole moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22276005 |
The biological activity of this compound is largely attributed to its interaction with biological targets, particularly enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the cyclopropyl group may enhance the compound's lipophilicity, facilitating membrane penetration.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : Interaction with various receptors may alter signaling pathways, impacting cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.
Anticancer Activity
Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The imidazole moiety is particularly noted for its role in targeting cancer cell proliferation pathways. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This effect is hypothesized to arise from modulation of inflammatory cytokines and pathways.
Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against common pathogens. Results indicated a minimum inhibitory concentration (MIC) value indicating strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties revealed that the compound induced significant apoptosis in MDA-MB-231 breast cancer cells. Flow cytometry analysis demonstrated increased rates of early and late apoptotic cells upon treatment with varying concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
